molecular formula C10H13BrO B051939 4-Bromo-5-isopropyl-2-methylbenzenol CAS No. 121665-99-4

4-Bromo-5-isopropyl-2-methylbenzenol

Cat. No. B051939
M. Wt: 229.11 g/mol
InChI Key: YDZJYFWYHBUUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromobenzene derivatives often involves halogenation reactions where a bromine atom is introduced into the benzene ring. A method relevant to such compounds involves bromination-dehydrobromination processes, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, where a bromo compound is synthesized and used for further chemical reactions (Vasin et al., 2016). Such methodologies could be adapted for the synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives is characterized by their substituents' electronic effects on the benzene ring. X-ray crystallography provides accurate structural determinations, as demonstrated in the study of various bromobenzene compounds, where the arrangement of atoms and their spatial configuration are detailed (E. O. Onyango et al., 2015). For 4-Bromo-5-isopropyl-2-methylbenzenol, such analysis could reveal the influence of isopropyl and methyl groups on the overall molecular geometry and electron distribution.

Chemical Reactions and Properties

Bromobenzene derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions. For example, the synthesis of substituted bromobenzene derivatives involves selective bromination and further functionalization, showcasing the reactivity of bromine in electrophilic aromatic substitution reactions (P. Weller & R. Hanzlik, 1988). 4-Bromo-5-isopropyl-2-methylbenzenol could similarly participate in reactions that exploit its bromine atom for further chemical transformations.

Scientific Research Applications

  • Scientific Field : Organic Chemistry Education .
  • Summary of the Application : The α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, is a significant topic in the field of organic chemistry . This reaction has been used in an innovative experiment designed for undergraduate organic chemistry students .
  • Methods of Application : The experiment involved the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored . For example, 4-chloro-α-bromo-acetophenone was synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes : The experiment was successfully completed by all the students within a time frame of 4–5 hours, with a notable achievement yield exceeding 80% observed in 14 students . This experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

properties

IUPAC Name

4-bromo-2-methyl-5-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZJYFWYHBUUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377340
Record name 4-Bromo-2-methyl-5-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-isopropyl-2-methylbenzenol

CAS RN

121665-99-4
Record name 4-Bromo-2-methyl-5-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.